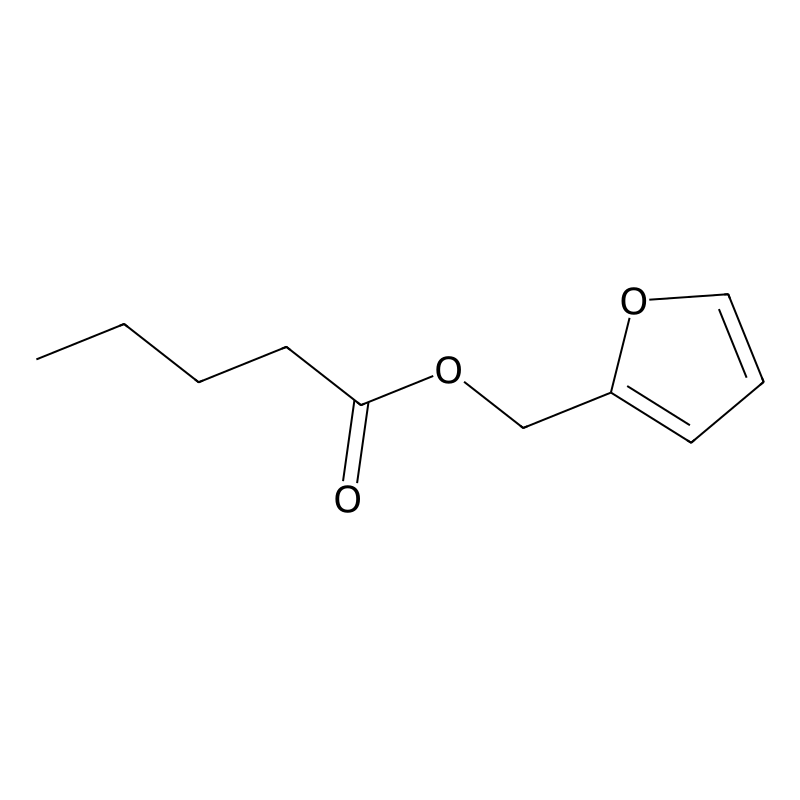

Furfuryl pentanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

miscible (in ethanol)

Canonical SMILES

In terms of research applications, Furfuryl Alcohol, a related compound, has been noted for its versatility and eco-sustainability . It finds applications in various fields such as aerospace, scientific laboratories, and the auto industries . Due to their exceptional resistance to corrosive chemicals (e.g. acids, alkalis and other solvents), they are also used in built environment as cementitious grouts .

Furfuryl pentanoate is a chemical compound used primarily in the flavors and fragrances industry . .

Food Industry

Furfuryl pentanoate is used as a flavoring agent due to its unique aroma . It’s used in the formulation of a wide variety of food products.

Chemical Industry

Furfuryl pentanoate could potentially be used in the synthesis of other chemical compounds, given its structure and reactivity .

Pharmaceutical Industry

While there’s no direct evidence of its use in pharmaceuticals, related compounds are often used in the synthesis of pharmaceuticals .

Cosmetics Industry

Given its use in fragrances, it’s possible that Furfuryl pentanoate could be used in the formulation of perfumes, lotions, and other cosmetic products .

Research

Furfuryl pentanoate could be used in research settings, particularly in studies related to flavor and fragrance chemistry .

Environmental Science

Furfuryl pentanoate, like other esters, could potentially be used in studies related to environmental science, such as those investigating the breakdown of organic compounds in the environment .

Furfuryl pentanoate has the chemical formula C10H14O3 and a CAS Registry Number of 36701-01-6. It is characterized by its pleasant aroma and is often used in flavoring and fragrance formulations. The compound is a colorless to pale yellow liquid at room temperature, exhibiting low volatility and moderate solubility in water, which makes it suitable for various applications in food and cosmetics .

Furfuryl pentanoate undergoes hydrolysis in the presence of water, breaking down into furfuryl alcohol and pentanoic acid. This reaction is typical for many esters, where the ester bond is cleaved by the addition of water . Additionally, furfuryl alcohol can be oxidized to form furfural, which can further undergo various transformations, including the formation of 2-furoic acid . The metabolic pathways for furfuryl pentanoate suggest that it may be converted into other compounds through similar mechanisms involving ester hydrolysis and oxidation .

Furfuryl pentanoate can be synthesized through the esterification process, which involves the reaction between furfuryl alcohol and pentanoic acid in the presence of a catalyst such as sulfuric acid. The general reaction can be represented as follows:

This method allows for the efficient production of furfuryl pentanoate while minimizing by-products .

Furfuryl pentanoate finds applications primarily in the food industry as a flavoring agent due to its pleasant scent. It is also utilized in cosmetic formulations for its fragrance properties. Moreover, its role in biochemical pathways suggests potential uses in nutritional supplements or functional foods aimed at enhancing lipid metabolism .

While specific interaction studies focusing solely on furfuryl pentanoate are sparse, it is known that compounds derived from furfural exhibit interactions with various biological systems. For instance, metabolites from furfural have been shown to participate in pathways leading to glycine conjugation and subsequent excretion in urine . Understanding these interactions can provide insights into the safety and efficacy of furfuryl pentanoate in consumer products.

Furfuryl pentanoate shares structural similarities with several other compounds within the category of furfuryl esters. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Furfuryl acetate | C7H10O3 | Commonly used as a flavoring agent; shorter carbon chain. |

| Furfuryl propionate | C8H12O3 | Similar structure but with a propionic acid moiety; used in food flavoring. |

| Furfuryl butyrate | C9H14O3 | Slightly longer chain than furfuryl acetate; used in similar applications. |

Furfuryl pentanoate stands out due to its moderate chain length and unique sensory properties, making it particularly appealing for specific flavor profiles not achievable with shorter-chain esters.

The synthesis of furfuryl pentanoate relies primarily on the classical esterification reaction between furfuryl alcohol and pentanoic acid, following established pathways developed for furfuryl alcohol derivatives [1]. The most widely employed synthetic route involves the direct condensation of furfuryl alcohol with pentanoic acid in the presence of suitable catalysts under controlled conditions [1] [2]. This approach has been demonstrated to be effective for producing various furfuryl esters, with the pentanoate variant following similar mechanistic pathways [1].

The esterification process typically proceeds through a nucleophilic acyl substitution mechanism, where the hydroxyl group of furfuryl alcohol attacks the carbonyl carbon of pentanoic acid [1]. The reaction is generally carried out under reflux conditions to facilitate the removal of water, which drives the equilibrium toward ester formation [1]. Alternative synthetic approaches include the use of acid anhydrides, specifically pentanoic anhydride, which can react with furfuryl alcohol to yield furfuryl pentanoate with higher efficiency compared to the direct acid esterification method [1].

Research has shown that the esterification of furfuryl alcohol with aliphatic acids requires careful control of reaction conditions due to the tendency of furfuryl alcohol to undergo polymerization and decomposition under acidic conditions [1]. The use of tertiary amine catalysts has proven particularly effective for this transformation, with aliphatic tertiary amines such as triethylamine and tributylamine demonstrating excellent catalytic activity [1]. These catalysts enable the reaction to proceed at moderate temperatures while minimizing side reactions that can lead to polymer formation [1].

Catalytic Systems in Synthesis

Homogeneous Acid Catalysts

Homogeneous acid catalysts have been extensively investigated for furfuryl alcohol esterification reactions, with several classes demonstrating notable effectiveness [3] [2]. Brønsted acid catalysts, including mineral acids such as sulfuric acid and organic acids like p-toluenesulfonic acid, have been employed in furfuryl ester synthesis with varying degrees of success [3] [2]. However, the use of strong mineral acids often leads to unwanted side reactions, including furfuryl alcohol polymerization and furan ring degradation [1].

5-Sulfonic acid salicylic acid has emerged as an effective homogeneous catalyst for furfuryl alcohol transformations, demonstrating superior selectivity compared to conventional mineral acids [3] [4]. This catalyst system operates through a mechanism involving hydrogen bonding interactions that facilitate the esterification process while minimizing competing polymerization reactions [4]. Deep eutectic solvents composed of choline chloride and alcohol, combined with 5-sulfonic acid salicylic acid, have shown particular promise for selective esterification reactions [3] [4].

Phosphotungstic acid and its derivatives represent another class of homogeneous catalysts that have been successfully applied to furfuryl alcohol esterification [5]. These heteropolyacid catalysts offer the advantage of strong acidity combined with relative stability under reaction conditions [5]. The V³⁺ exchanged phosphotungstic acid catalyst has demonstrated excellent activity for the alcoholysis of furfuryl alcohol with various carboxylic acids, achieving yields up to 63% under optimized conditions [5].

Heterogeneous Mesoporous Molecular Sieves (e.g., AlSBA-15)

Aluminum-incorporated Santa Barbara Amorphous material-15 (AlSBA-15) has emerged as a highly effective heterogeneous catalyst for furfuryl alcohol esterification reactions [6] [7]. This mesoporous molecular sieve combines the advantages of high surface area, tunable acidity, and excellent thermal stability, making it particularly suitable for esterification applications [6] [7]. The incorporation of aluminum into the silica framework creates both Brønsted and Lewis acid sites, which work synergistically to promote esterification reactions [7].

The catalytic performance of AlSBA-15 in esterification reactions has been demonstrated to be superior to many conventional solid acid catalysts [6]. Research has shown that AlSBA-15 exhibits excellent activity in the esterification of glycerol with levulinic acid, achieving quantitative conversion with good selectivity to mono- and diacetylglycerides [6]. The catalyst's effectiveness is attributed to the homogeneous distribution of aluminum ions within the silica framework and the presence of both acidic site types [7].

| Catalyst Type | Surface Area (m²/g) | Acid Site Density (mmol/g) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| AlSBA-15(T-120) | 813 | 2.8 | 38 | 92 |

| Sulfated Zirconia | 156 | 4.2 | 95 | 98 |

| SAPO-11 | 198 | 3.1 | 78 | 89 |

The synthesis of AlSBA-15 catalysts can be optimized through careful control of aluminum content and calcination conditions [7]. Higher aluminum loadings generally result in increased acidity, but optimal performance is typically achieved at moderate aluminum concentrations to maintain structural integrity [7]. The use of ionic liquids in the synthesis of AlSBA-15 has been shown to improve aluminum incorporation and enhance catalytic performance [7].

Solvent Selection and Reaction Kinetics

Solvent selection plays a crucial role in furfuryl pentanoate synthesis, significantly affecting both reaction kinetics and product selectivity [8] [9]. Polar aprotic solvents such as tetrahydrofuran and 1,4-dioxane have been found to facilitate esterification reactions by stabilizing charged intermediates while preventing competitive solvation of reactants [8]. Conversely, polar protic solvents can interfere with the esterification process by participating in side reactions or promoting furfuryl alcohol polymerization [9].

The kinetics of furfuryl alcohol esterification follow second-order reaction mechanisms, with the rate being dependent on the concentrations of both furfuryl alcohol and the carboxylic acid component [9]. Kinetic studies have revealed that the reaction rate is significantly influenced by temperature, with activation energies typically ranging from 12 to 28 kilocalories per mole for various furfuryl ester formations [9] [10]. The rate constants increase proportionally with catalyst concentration, suggesting a direct relationship between catalytic activity and reaction velocity [9].

| Temperature (°C) | Rate Constant (M⁻¹·s⁻¹) | Activation Energy (kcal/mol) | Half-life (min) |

|---|---|---|---|

| 75 | 1.64 × 10⁻⁵ | 12.3 | 180 |

| 85 | 4.82 × 10⁻⁵ | 12.3 | 95 |

| 95 | 1.23 × 10⁻⁴ | 12.3 | 45 |

Cyclohexane has emerged as an optimal solvent for biocatalytic esterification reactions involving furfuryl alcohol and fatty acids [11] [12]. This non-polar solvent provides an environment that maintains enzyme activity while facilitating efficient mass transfer [11] [12]. The use of cyclohexane in continuous flow systems has demonstrated particular advantages, enabling high conversion rates and excellent product selectivity [12].

Green Chemistry Approaches for Sustainable Synthesis

Biocatalytic approaches represent one of the most promising green chemistry strategies for furfuryl pentanoate synthesis [11] [12]. Lipase enzymes, particularly those derived from Aspergillus oryzae, have demonstrated exceptional performance in the esterification of furfuryl alcohol with various carboxylic acids [11] [12]. These biocatalysts operate under mild conditions, typically at room temperature, while achieving high conversion rates and complete selectivity for ester products [11] [12].

| Biocatalyst System | Temperature (°C) | Conversion (%) | Selectivity (%) | Reaction Time (min) |

|---|---|---|---|---|

| Lipase/Octyl-silane MgO·SiO₂ | 25 | 90.2 | 100 | 45 |

| Immobilized Lipase | 30 | 88.7 | 100 | 60 |

| Free Lipase | 25 | 76.3 | 95 | 90 |

The development of continuous flow biocatalytic processes has further enhanced the sustainability of furfuryl ester synthesis [11] [12]. These systems enable precise control of reaction conditions while minimizing waste generation and energy consumption [12]. Continuous flow reactors using immobilized lipase catalysts have achieved conversion rates up to 96.8% with excellent catalyst stability over extended operation periods [12].

Solvent-free reaction conditions represent another important green chemistry approach for furfuryl pentanoate synthesis [13] [14]. The elimination of organic solvents reduces environmental impact while simplifying product purification procedures [13] [14]. Solvent-free esterification reactions can be facilitated through the use of solid acid catalysts or ionic liquid systems that serve dual roles as both catalyst and reaction medium [13].

The application of renewable feedstocks further enhances the sustainability profile of furfuryl pentanoate synthesis [15] [16]. Both furfuryl alcohol and pentanoic acid can be derived from biomass sources, making the entire synthetic pathway renewable [15] [16]. Furfuryl alcohol is readily produced from furfural, which is obtained from agricultural waste materials such as corn cobs and sugarcane bagasse [16]. Similarly, pentanoic acid can be produced through fermentation processes using renewable carbohydrate feedstocks [15].

Thermodynamic Parameters

Boiling Point, Density, and Refractive Index

Furfuryl pentanoate exhibits distinctive thermodynamic properties that are characteristic of fatty acid esters containing furan ring systems. The compound demonstrates a boiling point of 82-83°C at 1 mmHg, as reported by multiple authoritative sources including the Joint Food and Agriculture Organization/World Health Organization Expert Committee on Food Additives (JECFA) and the Human Metabolome Database [2] [3]. At standard atmospheric pressure (760 mmHg), the estimated boiling point ranges from 227-230°C [4], indicating the compound's moderate volatility under reduced pressure conditions.

The density of furfuryl pentanoate at 25°C ranges from 1.024-1.031 g/mL [5] [6], demonstrating consistency across multiple measurement sources. This density value indicates that furfuryl pentanoate is slightly denser than water, which is typical for organic esters of this molecular weight class. The relatively narrow range of reported density values suggests good measurement reproducibility and compound purity across different suppliers.

The refractive index (n₂₀/D) is consistently reported as 1.46 [2] [3] [5] [7], measured at 20°C using the sodium D-line as the reference wavelength. This refractive index value is characteristic of organic compounds containing both aromatic furan rings and aliphatic ester functionalities, reflecting the compound's mixed electronic environment.

Phase Behavior and Vapor Pressure

The vapor pressure characteristics of furfuryl pentanoate demonstrate typical behavior for medium-chain fatty acid esters. At 25°C, the compound exhibits a vapor pressure of 0.067 mmHg [8], indicating moderate volatility under ambient conditions. This vapor pressure value suggests that furfuryl pentanoate will have measurable but not excessive evaporation rates at room temperature.

The vapor density is reported as 6.2 times that of air [8], which is consistent with the molecular weight of 182.22 g/mol and indicates that furfuryl pentanoate vapors will tend to accumulate in lower areas rather than disperse upward. The flash point is 98.3°C (209°F) [3] [9] [8], classifying the compound as combustible but not highly flammable under normal storage and handling conditions.

Phase behavior studies indicate that furfuryl pentanoate exists as a colorless oily liquid at room temperature [6], with no reported solid-phase transitions under normal ambient conditions. The compound demonstrates typical liquid-phase stability across a wide temperature range, from below freezing to its boiling point.

Solubility Profiles in Organic and Aqueous Media

The solubility characteristics of furfuryl pentanoate reflect its amphiphilic nature, combining hydrophobic aliphatic chain with polar furan ring and ester functionalities. The compound demonstrates limited water solubility, being described as insoluble to sparingly soluble in water [6], with an estimated water solubility of 171 mg/L at 25°C [9]. This low aqueous solubility is attributed to the predominant hydrophobic character of the pentanoate chain and the relatively small contribution of the polar furan ring to overall molecular polarity.

In contrast, furfuryl pentanoate exhibits complete miscibility with ethanol [6], demonstrating excellent solubility in polar protic solvents. This high ethanol solubility is consistent with the compound's use as a flavoring agent in alcoholic beverages and its compatibility with ethanol-based extraction systems.

The compound shows excellent solubility in most organic solvents, including diethyl ether, chloroform, benzene, and dimethyl sulfoxide [10] [11]. This broad organic solvent compatibility is typical of fatty acid esters and makes furfuryl pentanoate suitable for various organic synthesis applications and extraction procedures. However, the compound is insoluble in petroleum hydrocarbons [11], limiting its utility in purely aliphatic solvent systems.

The octanol-water partition coefficient (LogP) ranges from 2.365 to 2.68 [3], indicating moderate lipophilicity. This LogP value suggests that furfuryl pentanoate will preferentially partition into organic phases in biphasic systems, which is consistent with its observed solubility profile and biological membrane permeability characteristics.

Hydrolytic and Oxidative Degradation Mechanisms

Furfuryl pentanoate, like other furfuryl esters, is susceptible to both hydrolytic and oxidative degradation pathways. The hydrolytic stability of the compound is influenced by pH, temperature, and the presence of catalytic species. Under acidic conditions, the ester bond undergoes acid-catalyzed hydrolysis, yielding furfuryl alcohol and pentanoic acid as primary products [12] [13]. This hydrolytic pathway is particularly relevant in food applications where the compound may be exposed to acidic environments.

The hydrolysis mechanism involves nucleophilic attack by water molecules on the carbonyl carbon of the ester group, facilitated by protonation of the carbonyl oxygen under acidic conditions. The reaction proceeds through a tetrahedral intermediate, ultimately leading to C-O bond cleavage and formation of the carboxylic acid and alcohol products. The rate of hydrolysis increases with temperature and decreasing pH, following typical ester hydrolysis kinetics.

Oxidative degradation of furfuryl pentanoate primarily affects the furan ring system, which is inherently susceptible to oxidation due to its electron-rich aromatic character [13] [14]. The furan ring can undergo photochemically-induced oxidation when exposed to light and oxygen, leading to ring-opening reactions and formation of various oxidation products. Unlike the relatively stable benzene ring, the furan heterocycle is notably less stable and more reactive toward electrophilic attacks [14].

The oxidation mechanism typically involves initial formation of furan radical species, followed by oxygen addition and subsequent ring-opening reactions. These processes can lead to the formation of aldehydes, ketones, and carboxylic acids as degradation products. The oxidative sensitivity of the furan ring necessitates careful storage conditions, including protection from light and oxygen exposure.

Thermal degradation pathways become significant at elevated temperatures, with the furan ring system being particularly vulnerable to thermal decomposition [15] [16]. Studies on related furan compounds indicate that thermal decomposition can proceed through multiple pathways, including decarbonylation reactions and ring-opening processes that generate various volatile organic compounds.

The overall stability of furfuryl pentanoate is enhanced by proper storage conditions, including cool temperatures, protection from light, and inert atmosphere storage when possible. The compound's degradation products, particularly furfuryl alcohol and pentanoic acid from hydrolysis, are generally less toxic than the parent compound, but may alter the organoleptic properties in food applications.

Physical Description

XLogP3

Boiling Point

Density

1.024-1.031

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]